REACTION_CXSMILES
|
[C:1]([OH:9])(=O)/[C:2](=[C:4](\[CH:6]=O)/[Cl:5])/[Cl:3].[C:10]1([NH:16][NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[Cl:3][C:2]1[C:1](=[O:9])[N:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:17]=[CH:6][C:4]=1[Cl:5]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporated to a low bulk
|
Type
|
TEMPERATURE
|
Details
|
Refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with methanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |